molecular formula C7H12O2S B15302978 2-Mercaptocyclohexane-1-carboxylic acid CAS No. 1074-00-6

2-Mercaptocyclohexane-1-carboxylic acid

Cat. No.: B15302978
CAS No.: 1074-00-6
M. Wt: 160.24 g/mol
InChI Key: BJHARLJQBXHVKE-UHFFFAOYSA-N
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Description

2-sulfanylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-sulfanylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2-sulfanylcyclohexanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions . Another method includes the hydrolysis of 2-sulfanylcyclohexanecarbonitrile under acidic or basic conditions .

Industrial Production Methods

Industrial production of 2-sulfanylcyclohexane-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-sulfanylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.

    Industry: Utilized in the synthesis of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 2-sulfanylcyclohexane-1-carboxylic acid involves its thiol and carboxylic acid groups. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanylcyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to aromatic or linear analogs.

Properties

CAS No.

1074-00-6

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-sulfanylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c8-7(9)5-3-1-2-4-6(5)10/h5-6,10H,1-4H2,(H,8,9)

InChI Key

BJHARLJQBXHVKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)S

Origin of Product

United States

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